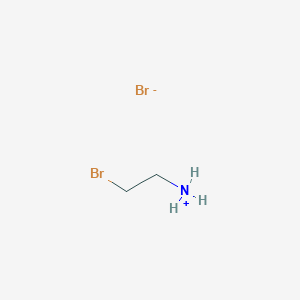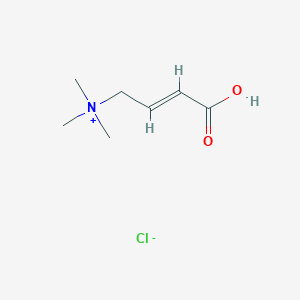
L-高半胱氨酸硫内酯盐酸盐
描述
科学研究应用
L-高半胱氨酸硫内酯(盐酸盐)在科学研究中有多种应用,包括:
准备方法
合成路线及反应条件
L-高半胱氨酸硫内酯(盐酸盐)可以由高半胱氨酸或蛋氨酸氨基酸合成 。 合成过程中,通过错误编辑反应形成五元环状硫酯 。 反应条件通常包括使用甲硫氨酰-tRNA合成酶催化硫内酯的形成 .
工业生产方法
L-高半胱氨酸硫内酯(盐酸盐)的工业生产方法没有得到广泛的记载。
化学反应分析
反应类型
L-高半胱氨酸硫内酯(盐酸盐)会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成二硫化物。
还原: 还原反应可以将硫内酯转化回高半胱氨酸。
取代: 硫内酯环可以被亲核试剂(如胺或羟基)打开.
常用试剂和条件
这些反应中常用的试剂包括用于氧化反应的氧化剂、用于还原反应的还原剂和用于取代反应的亲核试剂 .
主要形成的产物
相似化合物的比较
类似化合物
与L-高半胱氨酸硫内酯(盐酸盐)类似的化合物包括:
独特性
L-高半胱氨酸硫内酯(盐酸盐)的独特性在于它在阻止高半胱氨酸掺入蛋白质中的作用以及它诱导翻译后修饰的能力 。 这使其成为研究蛋白质修饰和相关疾病的宝贵工具 .
属性
IUPAC Name |
(3S)-3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953745 | |
| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31828-68-9 | |
| Record name | L-Homocysteine thiolactone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Homocysteine thiolactone hydrochloride in the synthesis of radiotracers for Positron Emission Tomography (PET)?
A1: L-Homocysteine thiolactone hydrochloride serves as a precursor in the synthesis of (S-[¹¹C]-methyl)-L-methionine (¹¹C-MET), a radiotracer commonly used in PET imaging. The process involves an on-column [¹¹C]methylation reaction with [¹¹C]methyl iodide ([¹¹C]CH3I) using L-Homocysteine thiolactone hydrochloride as the starting material [, ]. This reaction efficiently yields ¹¹C-MET with high radiochemical and enantiomeric purity suitable for preclinical and clinical PET imaging studies.
Q2: How does the stabilization of Filamentous actin (F-actin) impact the effects of L-Homocysteine thiolactone hydrochloride on endothelial cells?
A2: Research suggests that stabilizing F-actin in EA.hy926 endothelial cells can mitigate some of the negative effects associated with L-Homocysteine thiolactone hydrochloride exposure []. Specifically, F-actin stabilization appears to protect against L-Homocysteine-induced reductions in cell mobility and may enhance cell-cell junction integrity by increasing the expression of junctional β-catenin and influencing the localization of Zonula occludens-1 (ZO-1).
Q3: Are there alternative methylation agents to [¹¹C]methyl iodide for producing ¹¹C-labeled radiotracers like ¹¹C-MET?
A3: Yes, research indicates that [¹¹C]methyl bromide ([¹¹C]CH3Br) can serve as an effective alternative methylation agent for synthesizing ¹¹C-labeled radiotracers []. This method, utilizing a one-pot wet method on a commercial [¹¹C]CH3I synthesizer, successfully produced ¹¹C-MET with high radiochemical purity and yield comparable to traditional methods. This alternative approach offers a potentially simpler and more efficient route for producing ¹¹C-labeled tracers for clinical PET imaging.
Q4: Have any polymorphic forms of L-Homocysteine thiolactone hydrochloride been identified?
A4: Yes, crystallographic studies have revealed the existence of two distinct polymorphic forms of L-Homocysteine thiolactone hydrochloride, along with a hybrid form []. The discovery of these polymorphic forms highlights the structural complexity of this compound and may have implications for its stability, solubility, and overall behavior in different environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















